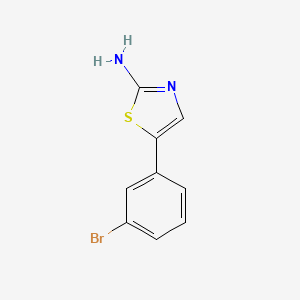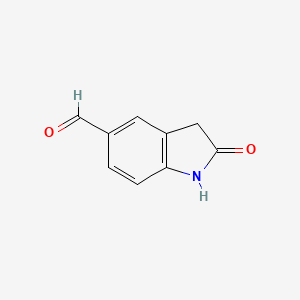
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a benzyl chloride moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride typically involves the chlorination and fluorination of appropriate benzyl chloride precursors. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or sulfur tetrafluoride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required purity standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the benzyl chloride group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Reduced derivatives with fewer halogen atoms or different functional groups.
Applications De Recherche Scientifique
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is used extensively in scientific research for various applications. Its unique properties make it a versatile tool in studies related to:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Development: Potential use in the development of new drugs due to its biological activity.
Material Sciences: Utilized in the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetrachlorobenzyl chloride
- 2,3,4,6-Tetrachloro-5-methoxybenzyl chloride
- 2,3,4,6-Tetrachloro-5-(trifluoromethoxy)benzyl chloride
Uniqueness
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. This combination of halogens is not commonly found in similar compounds, making it a valuable compound for specialized research applications.
Propriétés
IUPAC Name |
1,2,3,5-tetrachloro-4-(chloromethyl)-6-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5F2O/c9-1-2-3(10)5(12)6(13)7(4(2)11)16-8(14)15/h8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAHVRCSBFBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)OC(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














